5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

Catalog No.
S6491988
CAS No.
281678-74-8
M.F
C9H7IO2
M. Wt
274.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

CAS Number

281678-74-8

Product Name

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

IUPAC Name

5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

InChI

InChI=1S/C9H7IO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2

InChI Key

POEBFLRQPCGCSA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)I
  • Organic Synthesis: The molecule contains a benzofuran core, a common scaffold in many natural products and pharmaceuticals []. The presence of functional groups like aldehyde and iodine may make it a useful intermediate in organic synthesis for the creation of more complex molecules [].
  • Medicinal Chemistry: The benzofuran core is also present in some bioactive molecules []. Research into similar molecules suggests potential for exploring this compound for medicinal chemistry applications, but further studies would be needed [, ].

5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde is a chemical compound characterized by its unique structure, which includes a benzofuran moiety with an aldehyde functional group and an iodine substituent. The molecular formula for this compound is C10H9IOC_{10}H_{9}IO with a molecular weight of approximately 290.08 g/mol. The presence of iodine enhances its reactivity, making it a valuable intermediate in organic synthesis.

The chemical reactivity of 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde can be attributed to both its aldehyde and iodine functionalities. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, allowing for the formation of alcohols or other derivatives upon reaction with nucleophiles.
  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles in substitution reactions, which can lead to the formation of different derivatives.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products, depending on the conditions used.

Research has indicated that compounds similar to 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde exhibit various biological activities. For instance, derivatives of benzofuran have shown potential as cannabinoid receptor agonists, which may suggest similar activity for this compound. Additionally, studies have indicated that related compounds possess anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .

Several synthetic routes have been developed to produce 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde:

  • Starting from Benzofuran: A common method involves the iodination of 2,3-dihydrobenzofuran followed by formylation using reagents such as paraformaldehyde or other carbonyl sources.
  • Using Iodine Sources: Iodine can be introduced via electrophilic aromatic substitution or through the use of iodine monochloride in the presence of appropriate solvents.
  • Palladium-Catalyzed Reactions: More advanced synthetic strategies may employ palladium-catalyzed coupling reactions to introduce the iodine moiety selectively.

5-Iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Material Science: Its derivatives may be useful in developing new materials with specific electronic or optical properties.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde are essential for understanding its biological mechanisms. Research has focused on:

  • Receptor Binding Studies: Investigating how this compound interacts with cannabinoid receptors and other biological targets.
  • Metabolic Stability: Assessing how metabolic pathways affect its stability and bioavailability.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 5-iodo-2,3-dihydro-1-benzofuran-7-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
5-Bromo-2,3-dihydrobenzofuranBromine instead of iodineHigher reactivity due to bromine's leaving group ability.
2-Amino-5-methylbenzofuranContains an amino groupPotentially more polar and may exhibit different biological activities.
7-HydroxybenzofuranHydroxyl group at position 7Increased solubility and potential for hydrogen bonding interactions.
5-NitrobenzofuranNitro group at position 5Enhanced electron-withdrawing properties affecting reactivity.

Each of these compounds exhibits distinct properties and reactivities due to their substituents, making them unique in their applications and interactions.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

273.94908 g/mol

Monoisotopic Mass

273.94908 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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